1-(5-Nitrofuran-2-yl)pentan-1-one
Description
1-(5-Nitrofuran-2-yl)pentan-1-one is a synthetic organic compound characterized by a pentan-1-one backbone substituted with a 5-nitro-furan-2-yl group at the carbonyl carbon. The nitrofuran moiety introduces significant electronic effects due to the electron-withdrawing nitro (-NO₂) group at the 5-position of the furan ring.
The compound’s structure suggests moderate polarity due to the nitro group, which may influence solubility and reactivity. For instance, the nitro group could enhance metabolic stability or alter binding interactions in biological systems compared to non-nitrated analogs .
Properties
CAS No. |
6975-61-7 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-(5-nitrofuran-2-yl)pentan-1-one |
InChI |
InChI=1S/C9H11NO4/c1-2-3-4-7(11)8-5-6-9(14-8)10(12)13/h5-6H,2-4H2,1H3 |
InChI Key |
WRJRGRSAJDIKAU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CCCCC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Other CAS No. |
6975-61-7 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 1-(5-Nitrofuran-2-yl)pentan-1-one with structurally related pentan-1-one derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Comparisons
*Hypothesized formula based on structural analysis.
Key Observations
- Electronic Effects: The nitro group in this compound likely increases polarity and reactivity compared to non-nitrated furan analogs like 1-(furan-2-yl)pentan-1-one, which is used in fragrances due to its neutral aromatic profile .
- Pharmacological Potential: Benzodioxol-substituted analogs (e.g., MDPV, N-ethylpentylone) exhibit stimulant effects via monoamine reuptake inhibition, suggesting that substituents on the pentan-1-one core critically modulate biological activity . The nitro group’s electron-withdrawing nature might alter binding affinity or metabolic pathways in uncharacterized ways.
- Solubility and Stability : MDPV’s hydrochloride salt demonstrates water solubility, whereas 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one is an oily substance soluble in chloroform . The nitro group in this compound could enhance solubility in polar solvents compared to alkyl-substituted derivatives.
Research Findings from Analogous Compounds
- MDPV : Exhibits high lipophilicity and CNS penetration, with a plasma half-life of 3–4 hours in humans .
- N-Ethylpentylone : Metabolized via N-dealkylation and β-ketone reduction, producing active metabolites with prolonged effects .
- 1-(Furan-2-yl)pentan-1-one : Lacks significant pharmacological activity but is valued in flavor and fragrance industries for its low toxicity and volatility .
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